4-Chloro-3,5-dimethoxypyridazine

Overview

Description

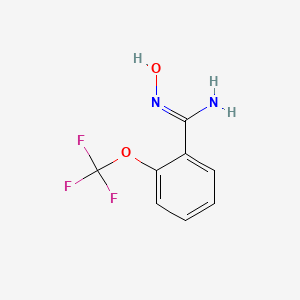

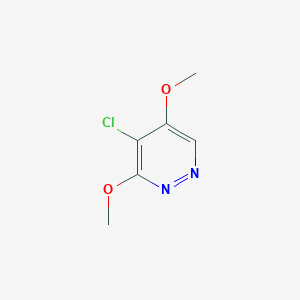

4-Chloro-3,5-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 . It is a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 4-Chloro-3,5-dimethoxypyridazine involves the methoxylation of 3,4,5-trichloropyridazine with sodium methoxide. This reaction results in the formation of three dichloromonomethoxypyridazines . Further methoxylation of these compounds prepares various substituted pyridazines .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethoxypyridazine consists of a pyridazine ring with chlorine and methoxy groups attached to it . The InChI code for this compound is 1S/C6H7ClN2O2/c1-10-4-3-8-9-6 (11-2)5 (4)7/h3H,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-3,5-dimethoxypyridazine primarily include methoxylation reactions. For instance, the reaction of 3,4,5-trichloropyridazine with sodium methoxide results in the formation of dichloromonomethoxypyridazines .

Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethoxypyridazine is a light yellow to yellow powder or crystals . It has a molecular weight of 174.59 .

Scientific Research Applications

Syntheses and Reactions of Methoxypyridazines

- Application Summary: 4-Chloro-3,5-dimethoxypyridazine is used in the synthesis and reactions of methoxypyridazines. It’s particularly involved in the methoxylation of 3,4,5-trichloropyridazine .

- Methods of Application: The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines in the ratio of 1:3:6 . Further methoxylation of these compounds was also investigated to prepare various substituted pyridazines .

- Results or Outcomes: The reaction yielded 3,5-dichloro-4-methoxypyridazine and 4-chloro-3,5-dimethoxypyridazine in 24% and 55% yields, respectively . The monomethoxylation of these compounds with NaOMe gave 3-chloro-4,5-dimethoxypyridazine and a new dimethoxy derivative in 58% and 15% yields, respectively .

Biologically Active Pyridazines and Pyridazinone Derivatives

- Application Summary: Pyridazine derivatives, including 4-Chloro-3,5-dimethoxypyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry. They are utilized in many drug discovery programs .

- Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results or Outcomes: Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

NSAIDs Emorfazone

- Application Summary: 4-Chloro-3,5-dimethoxypyridazine is used in the synthesis of NSAIDs Emorfazone .

- Methods of Application: The NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazjnone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino[4,5-b]-l,4-oxazin-8(7H)-ones .

- Results or Outcomes: It resulted in the potent analgesic compounds and anti-inflammatory compound .

Metalation of Pyridazine

- Application Summary: 4-Chloro-3,5-dimethoxypyridazine is used in the metalation of pyridazine .

- Methods of Application: The process involves the reaction of 4-chloro-3-methoxycinnoline with 2.5 equivalents of TMP at -75°C in THF for 30 minutes, followed by the addition of 2.5 equivalents of I2 at -75°C for 2 hours . The reaction mixture is then hydrolyzed with EtOH/H2O .

- Results or Outcomes: The reaction leads to the formation of metalated pyridazine derivatives .

Safety And Hazards

The safety information for 4-Chloro-3,5-dimethoxypyridazine indicates that it is a substance that requires careful handling. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-chloro-3,5-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENLSRFHOWBFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291764 | |

| Record name | 4-chloro-3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethoxypyridazine | |

CAS RN |

63910-48-5 | |

| Record name | 63910-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)